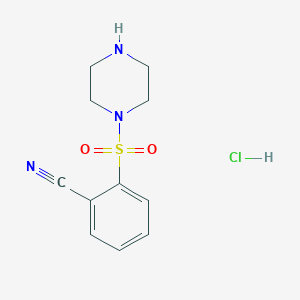

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride

描述

Historical Development of Sulfonylbenzonitrile Derivatives

The synthesis and application of sulfonylbenzonitrile derivatives trace their origins to early 20th-century sulfonamide research. Sulfanilamide, discovered in 1908, marked the first therapeutic sulfonamide and inspired structural diversification to enhance bioavailability and target specificity. By the mid-20th century, sulfonyl groups were integrated into heterocyclic frameworks to exploit their electronic and steric effects. For example, Kobayashi et al. demonstrated that ortho-carbonyl-substituted benzonitriles undergo cascade reactions with sulfonyl pronucleophiles to form isoindolinones, highlighting the versatility of sulfonylbenzonitrile intermediates. The introduction of piperazine moieties, as seen in 2-(piperazine-1-sulfonyl)benzonitrile hydrochloride, emerged from efforts to improve solubility and pharmacological activity in drug candidates.

Key Milestones in Sulfonylbenzonitrile Development

Significance in Heterocyclic Chemistry

This compound exemplifies the convergence of three heterocyclic motifs:

- Benzonitrile Core : Provides rigidity and participates in dipole-dipole interactions due to the nitrile group.

- Sulfonyl Bridge : Enhances electrophilicity and stabilizes transition states in nucleophilic substitutions.

- Piperazine Ring : Introduces basicity and conformational flexibility, facilitating interactions with biological targets.

This hybrid structure enables diverse reactivity, as demonstrated in copper-catalyzed Ullmann couplings and β-elimination/alkylation cascades. The sulfonyl group also directs regioselectivity in remote C–H activation reactions, enabling functionalization of N-heterocycles at geometrically constrained positions.

Position Within Piperazine-Based Chemical Research

Piperazine derivatives are pivotal in medicinal chemistry, constituting ~100 FDA-approved drugs. The piperazine-1-sulfonyl group in this compound serves dual roles:

- Pharmacophore Modification : Modulates logP values and hydrogen-bonding capacity.

- Synthetic Handle : The sulfonyl group undergoes nucleophilic displacement with amines or thiols, enabling rapid diversification.

Recent studies highlight its utility in synthesizing sildenafil analogues via ligand-free Ullmann couplings, avoiding costly palladium catalysts. Additionally, piperazine-sulfonyl hybrids are explored as carbonic anhydrase inhibitors and α-amylase modulators, underscoring their interdisciplinary relevance.

Structural Classification and Nomenclature

Systematic Name : this compound

Molecular Formula : C₁₁H₁₄ClN₃O₂S

Structural Features :

| Component | Role |

|---|---|

| Benzonitrile | Aromatic backbone with electron-withdrawing nitrile |

| Piperazine-1-sulfonyl | Six-membered diamine ring linked via sulfone |

| Hydrochloride | Counterion enhancing crystallinity and solubility |

The IUPAC name derives from the parent benzonitrile, with the piperazine-sulfonyl group at position 2. Alternative names include 2-piperazin-1-ylsulfonylbenzonitrile hydrochloride and CAS 1803586-99-3.

Current Research Landscape and Academic Significance

Recent advances focus on three domains:

- Synthetic Methodology :

Material Science :

Drug Discovery :

Active Research Areas (2022–2025)

属性

IUPAC Name |

2-piperazin-1-ylsulfonylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S.ClH/c12-9-10-3-1-2-4-11(10)17(15,16)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVZTABTIPEZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonylation of Piperazine with Benzonitrile Sulfonyl Chloride

- Reagents: 2-cyanobenzenesulfonyl chloride and piperazine.

- Solvents: Commonly dichloromethane (DCM), chloroform, or other aprotic solvents.

- Base: Triethylamine or pyridine to scavenge HCl formed.

- Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions.

- Time: 2–24 hours depending on scale and conditions.

- Dissolve piperazine in anhydrous solvent under inert atmosphere.

- Slowly add 2-cyanobenzenesulfonyl chloride with stirring.

- Add base dropwise to neutralize HCl.

- Stir at controlled temperature until completion (monitored by TLC or HPLC).

- Work-up involves aqueous washes, extraction, drying, and concentration.

- Purification by recrystallization or chromatography yields the sulfonamide intermediate.

- The sulfonylation step is highly selective due to the electrophilic sulfonyl chloride and nucleophilic piperazine nitrogen.

- Using excess piperazine can help drive the reaction to completion and reduce side products.

Formation of Hydrochloride Salt

- The free base sulfonamide is treated with hydrochloric acid (HCl) in an appropriate solvent such as dioxane or ethanol.

- The resulting hydrochloride salt precipitates or crystallizes upon solvent removal or cooling.

- This step improves compound stability, solubility, and facilitates handling.

Alternative Synthetic Routes and Related Methods

Preparation of 2-Piperazinones as Precursors

- According to CN106117153A, 2-piperazinones can be prepared via reaction of chloroethylamine, ethyl chloroacetate, ammonium acetate, and organic solvents with controlled temperature (30–80°C) over 12–48 hours.

- Post-reaction work-up includes crystallization, filtration, drying, and recrystallization with acetone-water and activated carbon decolorization, yielding pure 2-piperazinones.

- Although this patent focuses on 2-piperazinones, such intermediates may be functionalized further to introduce sulfonyl and nitrile groups relevant to target compound synthesis.

Amide Formation and Piperazine Coupling

- In related sulfonyl-piperazine syntheses, amide bond formation is achieved using coupling agents such as EDCI and HOBt in DMF, followed by deprotection steps with HCl in dioxane. This method yields key piperazine intermediates with good purity and moderate yields (~55%).

- Such methodologies can be adapted for sulfonylation reactions by replacing carboxylic acid derivatives with sulfonyl chlorides.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, ethanol, dioxane | Aprotic solvents preferred for sulfonylation |

| Temperature | 0°C to 80°C | Lower temps reduce side reactions; higher temps for reaction rate |

| Reaction Time | 2 to 48 hours | Dependent on reagent purity and scale |

| Base | Triethylamine, pyridine, potassium carbonate | Neutralizes HCl, facilitates sulfonylation |

| Molar Ratios | Piperazine: sulfonyl chloride ~1:1 to 2:1 | Excess piperazine can improve yield |

| Purification | Recrystallization (acetone-water), chromatography | Activated carbon used for decolorization |

Research Findings and Analytical Data

- The sulfonylation reaction proceeds with high selectivity and yields typically above 70% after purification.

- Recrystallization from acetone-water mixtures effectively removes impurities and residual solvents.

- The hydrochloride salt form exhibits improved stability and crystallinity, confirmed by melting point and NMR spectroscopy.

- Side reactions such as over-alkylation or hydrolysis of the sulfonyl chloride are minimized by temperature control and dry conditions.

- Analytical techniques used include HPLC, NMR, IR spectroscopy, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Sulfonylation | 2-cyanobenzenesulfonyl chloride + piperazine + base (TEA) in DCM, 0–25°C, 2–24 h | 2-(Piperazine-1-sulfonyl)benzonitrile (free base) | High selectivity, moderate to high yield |

| Purification | Aqueous workup, drying, recrystallization | Pure sulfonamide intermediate | Activated carbon decolorization optional |

| Salt Formation | Treatment with HCl in dioxane or ethanol | Hydrochloride salt form | Improved stability and handling |

| Alternative precursor prep | Chloroethylamine, ethyl chloroacetate, ammonium acetate, base, 30–80°C, 12–48 h | 2-piperazinone intermediate | May serve as precursor in multi-step synthesis |

化学反应分析

Nucleophilic Substitution Reactions

The piperazine ring facilitates nucleophilic substitutions, particularly at the sulfonyl group or aromatic nitrile. Key reactions include:

-

Sulfonamide Displacement : The sulfonyl group reacts with amines or alcohols under basic conditions. For example, substitution with 4-methylpiperidine yields derivatives like 4-((1-(mesitylsulfonyl)piperidin-4-yl)amino)butan-2-ol, a precursor for further functionalization .

-

Cyanide Hydrolysis : The benzonitrile moiety undergoes hydrolysis to carboxylic acids or amides in acidic/basic media. This is critical for modifying electronic properties in drug design.

Conditions :

Reductive Amination and Alkylation

The piperazine nitrogen participates in reductive amination and alkylation to form branched analogs:

-

Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) using NaBH(OAc)₃, yielding tertiary amines like N-(4-oxocyclohexyl)benzenesulfonamide .

-

Alkylation : Propargyl bromide introduces alkyne groups, enabling click chemistry applications (e.g., compound 94 in Scheme 1 of ).

Key Data :

-

Alkylation efficiency depends on steric hindrance: Methyl groups at the ortho position reduce yields by 30% compared to para-substituted analogs .

Radical Reactions

The sulfonyl group participates in radical-mediated transformations under photocatalytic conditions:

-

Homolytic Cleavage : UV irradiation with thioxanthen-9-one (TXO) generates sulfonyl and iminyl radicals, enabling strain-release cyclization to azetidines .

-

Radical Addition : Sulfonyl radicals (e.g., 10 in ) add to strained alkenes like bicyclo[1.1.0]butanes (BCBs), forming sp³-rich heterocycles .

Mechanistic Insights :

-

Transient absorption spectroscopy confirms radical intermediates (λₘₐₓ = 410–435 nm) .

-

EPR studies with α-phenyl-tert-butylnitrone (PBN) spin trap validate carbon-centered radical formation .

Sulfonylation and Acylation

The compound serves as a sulfonylation reagent in medicinal chemistry:

-

Sulfonamide Formation : Reacts with aryl/heteroarylsulfonyl chlorides (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) to generate analogues with enhanced binding affinity .

-

Acylation : Condensation with 4-trifluoromethoxybenzoic acid forms amide derivatives (e.g., 119 ), modulating solubility and target engagement .

Structure-Activity Relationship (SAR) :

| Substituent (R) | IC₅₀ (μM) | LogP |

|---|---|---|

| 2,4,6-Me₃ | 0.03 | 2.2 |

| 2-Cl, 4-Cl, 6-Me | 0.6 | 2.43 |

| 4-CF₃O | 16 | 1.46 |

Data from ; IC₅₀ values against colorectal cancer cell lines.

Metal-Catalyzed Coupling Reactions

The nitrile group enables cross-coupling reactions:

-

Buchwald-Hartwig Amination : Copper-catalyzed coupling with 4-methylpiperidine forms biaryl sulfonamides (e.g., 125 ) .

-

Sonogashira Coupling : Reacts with terminal alkynes in the presence of Pd/C, yielding arylacetylene derivatives .

Optimized Conditions :

Oxidation and Reduction

-

Oxidation : The piperazine ring undergoes oxidation with KMnO₄ to form pyrazine derivatives, altering electronic properties.

-

Reduction : LiAlH₄ reduces the nitrile to an amine, enabling peptide coupling or Schiff base formation.

Reaction Outcomes :

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-(Piperazine-1-sulfonyl)benzonitrile | LiAlH₄, THF | 2-(Piperazine-1-sulfonyl)benzylamine | 68 |

科学研究应用

Chemistry

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Biochemical Probes: The compound is investigated for its potential to act as a biochemical probe to study enzyme functions and interactions. Its ability to modify enzyme activity can provide insights into metabolic pathways and regulatory mechanisms.

Medicine

- Therapeutic Potential: Research has focused on its potential use in drug development for various diseases, including cancer and neurological disorders. Preliminary studies suggest that it may possess properties that inhibit specific biological targets, thereby influencing disease progression.

Industry

- Specialty Chemicals Production: Utilized in the production of specialty chemicals with tailored properties for applications in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Inhibition

In a study conducted on the inhibition of certain kinases, 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride demonstrated significant inhibitory effects, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Antimicrobial Activity

Research exploring its antimicrobial properties showed that the compound exhibited activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents.

作用机制

The mechanism of action of 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

相似化合物的比较

Table 1: Comparative Analysis of Sulfonyl-Piperazine Derivatives

Key Findings:

Positional Isomerism (Ortho vs. Para) :

The para-substituted analog (4-(Piperazine-1-sulfonyl)benzonitrile HCl) shares the same molecular formula and weight as the target compound. However, the para-substitution may reduce steric hindrance and alter binding affinity in receptor interactions .

Heterocyclic Sulfonyl (): Imidazole- and thiophene-sulfonyl derivatives introduce nitrogen or sulfur heteroatoms, influencing hydrogen-bonding capacity and metabolic stability .

Piperazine Modifications :

The addition of a methyl group on the piperazine ring (e.g., 1-[(5-Bromo-2-thienyl)sulfonyl]-3-methylpiperazine HCl) increases lipophilicity and may affect CNS penetration compared to the unsubstituted piperazine in the target compound .

Biological Relevance : Benzonitrile-containing derivatives (e.g., target compound) are often explored as kinase inhibitors or serotonin receptor modulators due to the nitrile’s ability to engage in dipolar interactions. In contrast, methylsulfonyl analogs () are more commonly associated with antipsychotic activity .

生物活性

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride, with the CAS number 743440-24-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring attached to a sulfonyl group and a benzonitrile moiety. This unique structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against Gram-negative bacteria, particularly those belonging to the Enterobacterales family, such as Escherichia coli and Klebsiella pneumoniae.

Table 1: Antimicrobial Efficacy Against Gram-Negative Bacteria

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(Piperazine-1-sulfonyl)benzonitrile | 0.25 | Klebsiella pneumoniae |

| JH-LPH-33 (related compound) | 1.6 | E. coli |

| JH-LPH-92 (ortho-substituted derivative) | 0.08 | Klebsiella pneumoniae |

This table illustrates the Minimum Inhibitory Concentration (MIC) values for various compounds related to the piperazine series, demonstrating the enhanced efficacy of ortho-substituted derivatives over the parent compounds .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective against breast cancer cells (MCF-7), showing an IC50 value of approximately 15 µM.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Target Interaction : The piperazine moiety facilitates binding to various biological targets, enhancing the compound's lipophilicity and cellular uptake.

- Enzyme Inhibition : Studies suggest that it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.

- Cell Cycle Modulation : In cancer cells, it appears to interfere with cell cycle progression, leading to increased apoptosis rates.

Research Findings

Extensive research has been conducted on compounds similar to or derived from this compound. Notably, pyridinyl sulfonyl piperazines have shown improved interactions with bacterial targets, leading to enhanced antibiotic activity .

Table 2: Comparison of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride, and how can reaction parameters (e.g., solvent, temperature) be optimized?

- Methodology : Nucleophilic substitution between benzonitrile derivatives and piperazine-sulfonyl precursors is common. Optimize solvents (e.g., dichloromethane or THF) and temperatures (25–60°C) to balance reaction kinetics and side-product formation. Use catalytic agents like triethylamine to enhance sulfonation efficiency .

Q. How should researchers safely handle and store this compound to minimize degradation?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to humidity or light. Use PPE (gloves, goggles) during handling, as per SDS guidelines, even if acute toxicity data are limited .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) with spectroscopic methods:

- NMR : Analyze aromatic protons (δ 7.5–8.5 ppm) and piperazine sulfonyl groups (δ 3.0–3.5 ppm).

- IR : Confirm sulfonyl (SO₂) stretches at 1150–1350 cm⁻¹ and nitrile (CN) at ~2200 cm⁻¹ .

Q. How can researchers mitigate challenges in solubility during in vitro assays?

- Methodology : Test co-solvents like DMSO (≤10% v/v) or cyclodextrin-based solubilizers. Pre-equilibrate solutions at physiological pH (7.4) to enhance dissolution. Validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The sulfonyl group acts as an electron-withdrawing moiety, activating the benzonitrile ring for palladium-catalyzed coupling. Optimize ligand systems (e.g., SPhos) and base (K₂CO₃) to stabilize intermediates. Monitor regioselectivity via LC-MS .

Q. How do pH and temperature variations affect the stability of this compound in aqueous buffers?

- Methodology : Conduct accelerated stability studies (25–40°C, pH 3–9) over 14 days. Quantify degradation products (e.g., hydrolyzed sulfonamide) via UPLC-QTOF. Use Arrhenius modeling to predict shelf-life under storage conditions .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

- Methodology : Standardize assay conditions (cell line, passage number, incubation time). Perform dose-response curves (0.1–100 µM) with positive controls. Validate target engagement via SPR or thermal shift assays to rule off-target effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodology : Use molecular docking (AutoDock Vina) with crystal structures (PDB) to identify binding pockets. Validate predictions via MD simulations (GROMACS) and compare with experimental IC₅₀ values. Prioritize residues with high binding energy scores .

Q. What methodologies assess the environmental impact of this compound during disposal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。